RX-37 Exhibits Sub-25 nM Binding Affinity (Ki) to BRD4 Bromodomains with Direct Head-to-Head Data Against JQ1, I-BET762, and I-BET151
In fluorescence polarization competitive binding assays, RX-37 (compound 18) displayed Ki values of 24.7 ± 1.0 nM for BRD4 BD1 and 12.2 ± 1.6 nM for BRD4 BD2 [1]. Compared to reference inhibitors JQ1 (1: 7.6 ± 0.4 nM BD1; 10.7 ± 1.1 nM BD2), I-BET762 (2: 38.8 ± 5.0 nM BD1; 32.3 ± 3.8 nM BD2), and I-BET151 (3: 9.0 ± 2.9 nM BD1; 74.8 ± 8.6 nM BD2) tested in parallel, RX-37 provides a distinct potency profile that is not simply interchangeable [1].
| Evidence Dimension | Binding affinity (Ki) to BRD4 BD1 and BD2 domains |
|---|---|
| Target Compound Data | BRD4 BD1: 24.7 ± 1.0 nM; BRD4 BD2: 12.2 ± 1.6 nM |
| Comparator Or Baseline | JQ1 (BRD4 BD1: 7.6 ± 0.4 nM; BD2: 10.7 ± 1.1 nM); I-BET762 (BRD4 BD1: 38.8 ± 5.0 nM; BD2: 32.3 ± 3.8 nM); I-BET151 (BRD4 BD1: 9.0 ± 2.9 nM; BD2: 74.8 ± 8.6 nM) |
| Quantified Difference | RX-37 is ~3-fold less potent than JQ1 on BRD4 BD1 but ~1.8-fold more potent on BRD4 BD2; compared to I-BET762, RX-37 is ~1.6-fold more potent on BD1 and ~2.7-fold more potent on BD2; compared to I-BET151, RX-37 is ~2.7-fold less potent on BD1 but ~6.1-fold more potent on BD2. |
| Conditions | Fluorescence polarization (FP) competitive binding assay; recombinant BRD4 BD1 and BD2 proteins. |
Why This Matters
The distinct BD1/BD2 potency ratio of RX-37 may confer differential downstream biological effects, necessitating careful inhibitor selection for experiments targeting specific bromodomain functions.
- [1] Ran X, Zhao Y, Liu L, Bai L, Yang CY, Zhou B, Meagher JL, Chinnaswamy K, Stuckey JA, Wang S. Structure-Based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors. J Med Chem. 2015 Jun 25;58(12):4927-4939. (Table 3) View Source
